

The Biological Versatility of N-Alkylimidazole Derivatives: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

The N-alkylimidazole scaffold is a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This guide provides an in-depth technical overview of the multifaceted pharmacological properties of N-alkylimidazole derivatives, with a focus on their anticancer, antimicrobial, antifungal, and anti-inflammatory potential. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to support further research and development in this promising area.

Anticancer Activity

N-alkylimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action is often multifaceted, involving the modulation of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

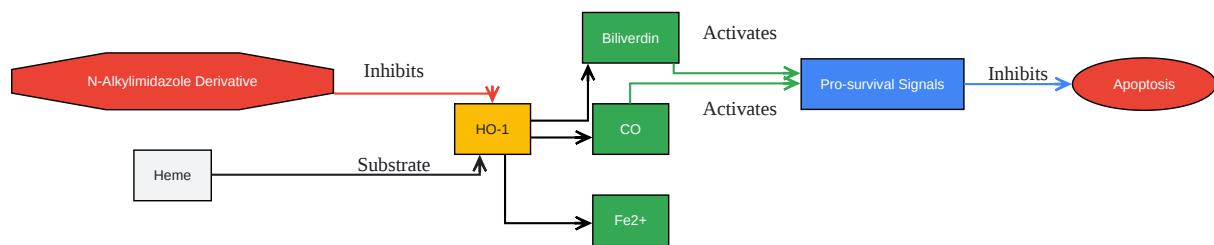
The cytotoxic effects of various N-alkylimidazole derivatives are summarized below, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.

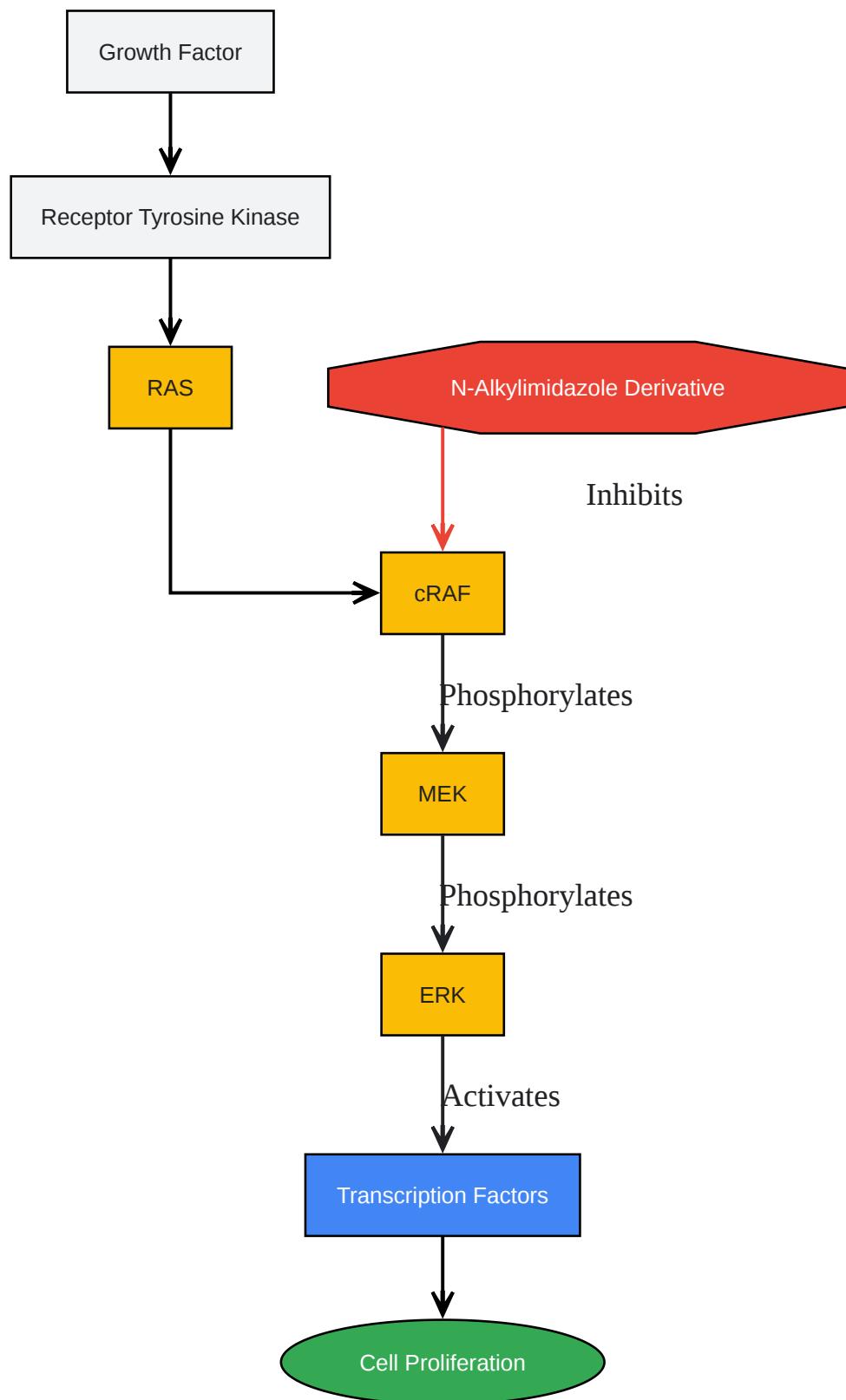
Compound/Derivative Class	Cell Line	IC50 (μM)	Reference
N,N'-bis(aryl methyl)-C2-alkyl substituted imidazolium salts	Non-small cell lung cancer	Nanomolar to low micromolar range	[1]
Imidazo[1,2-a]pyrimidine derivatives	A549 (lung carcinoma)	5.988 ± 0.12 (for compound 3a)	[1]
Imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives	MCF-7 (breast cancer)	43.4 (compound 3d), 39.0 (compound 4d)	[1]
Imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives	MDA-MB-231 (breast cancer)	35.9 (compound 3d), 35.1 (compound 4d)	[1]

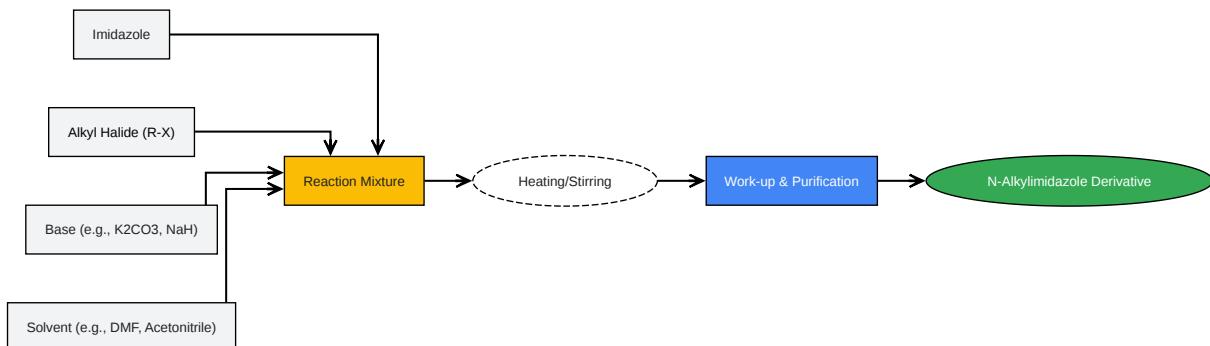
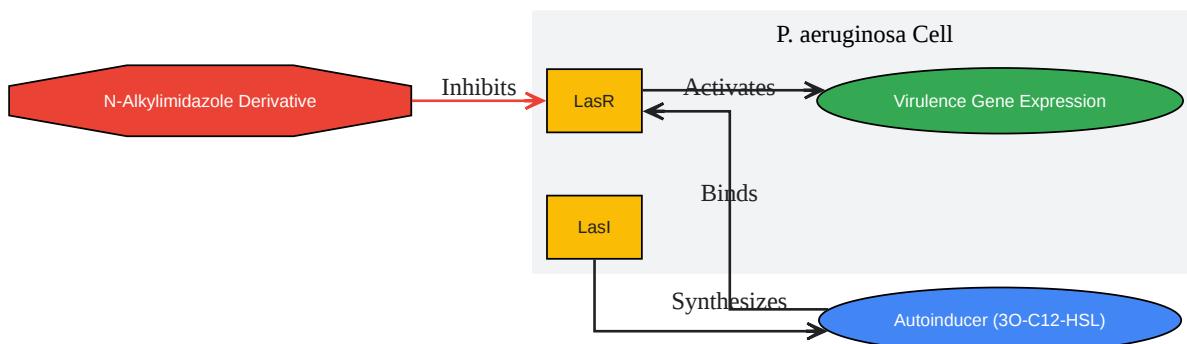
Key Signaling Pathways in Anticancer Activity

Heme Oxygenase-1 (HO-1) Pathway:

N-alkylimidazole derivatives have been identified as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in tumor progression and resistance to therapy. HO-1 is an inducible enzyme that degrades heme into carbon monoxide (CO), biliverdin, and free iron.[\[2\]](#)[\[3\]](#) In many cancers, elevated HO-1 levels protect tumor cells from oxidative stress and apoptosis.[\[2\]](#)[\[3\]](#) By inhibiting HO-1, N-alkylimidazole derivatives can sensitize cancer cells to therapeutic agents and induce apoptosis.







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